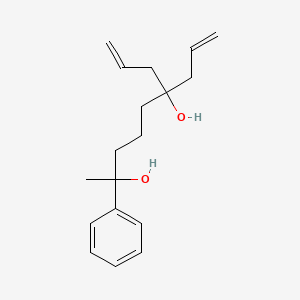
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is an organic compound characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yl group, and a non-8-ene-2,6-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted non-8-ene-2,6-diol with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.
Major Products
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Various substituted phenyl or prop-2-en-1-yl derivatives.
Scientific Research Applications
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to the scavenging of free radicals by the hydroxyl groups on the phenyl ring . Additionally, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-5-(1-propenyl)-, (E): Similar structure with a methoxy group instead of a hydroxyl group.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Contains methoxy groups and a similar prop-1-en-1-yl group.
(2E)-3-Phenylprop-2-en-1-yl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside: A glycoside derivative with a similar phenylprop-2-en-1-yl structure.
Uniqueness
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and prop-2-en-1-yl groups, along with the non-8-ene-2,6-diol backbone, makes it a versatile compound for various applications.
Properties
CAS No. |
87998-10-5 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-phenyl-6-prop-2-enylnon-8-ene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-4-12-18(20,13-5-2)15-9-14-17(3,19)16-10-7-6-8-11-16/h4-8,10-11,19-20H,1-2,9,12-15H2,3H3 |
InChI Key |
LVUSWIRLXOPQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(CC=C)(CC=C)O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















